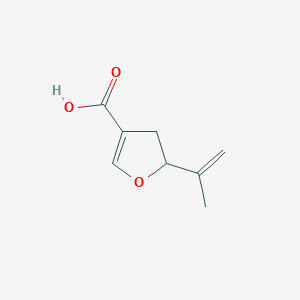
2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid is a chemical compound with the molecular formula C8H10O3. It belongs to the class of furan derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, resulting in the formation of ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . This intermediate can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: A related compound with similar structural features and reactivity.
4,5-Dihydrofuran-2-ylboronic acid: Another furan derivative with distinct chemical properties and applications.
Uniqueness
2-Prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid stands out due to its unique isopropenyl group, which imparts specific reactivity and biological activity. This structural feature differentiates it from other furan derivatives and enhances its potential for diverse applications .
Propiedades
Número CAS |
198023-66-4 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
2-prop-1-en-2-yl-2,3-dihydrofuran-4-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c1-5(2)7-3-6(4-11-7)8(9)10/h4,7H,1,3H2,2H3,(H,9,10) |
Clave InChI |
VGSBCUNTFPWCCG-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC(=CO1)C(=O)O |
SMILES canónico |
CC(=C)C1CC(=CO1)C(=O)O |
Sinónimos |
3-Furancarboxylicacid,4,5-dihydro-5-(1-methylethenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















